molecular formula C12H8N2O6 B12793007 spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone CAS No. 65251-27-6

spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone

Cat. No.: B12793007
CAS No.: 65251-27-6
M. Wt: 276.20 g/mol
InChI Key: ZSVRGRNGEICOOS-UHFFFAOYSA-N
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Description

Spiro[4-oxa-8,9-diazatricyclo[64002,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone is a complex organic compound characterized by its unique spiro structure, which includes multiple fused rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anhydrides and amines can undergo cyclization reactions in the presence of catalysts like palladium or copper to form the spiro structure. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, spiro[4-oxa-8,9-diazatricyclo[64002,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. For instance, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]deca-6,9-dien-8-ones: These compounds share a similar spiro structure but differ in the specific arrangement of atoms and functional groups.

    Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1’-cyclopropane]-9-one: Another spiro compound with a different set of fused rings and functional groups.

Uniqueness

Spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3’-oxolane]-2’,3,5,5’-tetrone is unique due to its specific combination of heteroatoms and fused ring systems, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

65251-27-6

Molecular Formula

C12H8N2O6

Molecular Weight

276.20 g/mol

IUPAC Name

spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone

InChI

InChI=1S/C12H8N2O6/c15-6-4-12(11(18)19-6)8-7(9(16)20-10(8)17)5-2-1-3-13-14(5)12/h1-3,5,7-8H,4H2

InChI Key

ZSVRGRNGEICOOS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)C12C3C(C4N2N=CC=C4)C(=O)OC3=O

Origin of Product

United States

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